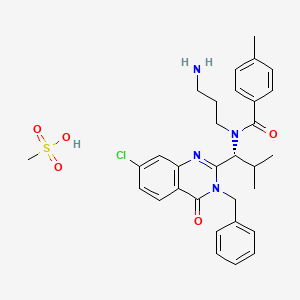
Ispinesib mesylate
Overview
Description
Ispinesib mesylate is a synthetic small molecule derived from quinazolinone with antineoplastic properties . It selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing .
Synthesis Analysis
The synthesis of Ispinesib involves complex chemical reactions. It has been reported that Ispinesib is a potent inhibitor of kinesin spindle protein (KSP), which has been identified as a promising target for antimitotic anticancer drugs . The synthesized compounds have shown structural similarity to Ispinesib, a quinazolinone-based KSP inhibitor .Molecular Structure Analysis
Ispinesib mesylate has a molecular formula of C31H37ClN4O5S . Its average mass is 613.167 Da and its monoisotopic mass is 612.217346 Da . It belongs to the class of organic compounds known as n,n-dialkyl-p-toluamides .Physical And Chemical Properties Analysis
Ispinesib mesylate has a water solubility of 0.00122 mg/mL. Its logP values are 4.71 (ALOGPS) and 5.53 (Chemaxon). It has a pKa (Strongest Basic) of 9.77. It has a refractivity of 151.42 m3·mol-1 and a polarizability of 56.34 Å3 .Scientific Research Applications
1. Breast Cancer Treatment
- Ispinesib has shown significant activity against breast cancer in both in vitro and in vivo models. It has demonstrated the ability to cause tumor regressions and even tumor-free survivors in some breast cancer models. The drug enhances the antitumor activity of other approved therapies for breast cancer, such as trastuzumab, lapatinib, doxorubicin, and capecitabine, suggesting its potential as a combination therapy (Purcell et al., 2010; Clinical Cancer Research).
2. Analyzing Drug Targets
- The DrugTargetSeqR method, which combines high-throughput sequencing and CRISPR/Cas9-based genome editing, has been applied to Ispinesib. This approach helps in identifying the physiological targets of drugs and understanding genetic and epigenetic mechanisms that could cause drug resistance in human cancer cells (Kasap et al., 2014; Nature chemical biology).
3. Head and Neck Squamous Cell Carcinoma
- A Phase II study of Ispinesib in recurrent or metastatic head and neck squamous cell carcinoma (RMHNSC) showed limited antitumor activity on the tested dosing schedule. This study contributed to understanding the drug's efficacy and safety profile in this particular cancer type (Tang et al., 2008; Investigational New Drugs).
4. Prostate Cancer
- Ispinesib was studied in androgen-independent prostate cancer previously treated with taxanes. However, the study concluded that Ispinesib was inactive in this context, providing valuable insights into its limitations and the importance of targeting specific cancer types (Beer et al., 2008; Clinical genitourinary cancer).
5. Colorectal Cancer
- A Phase II study using Ispinesib in metastatic colorectal cancer demonstrated that the drug did not show significant activity in heavily pretreated patients at the tested doses and schedules. This finding highlights the need for further research to optimize its use in colorectal cancer treatment (El-Khoueiry et al., 2006; Journal of Clinical Oncology).
6. Pancreatic Cancer
- Ispinesib showed promising results as a potential therapeutic agent for pancreatic cancer, identified through inhibitor library screening. Its functional target Eg5's expression is associated with poorer postoperative prognosis in pancreatic cancer, indicating the drug's potential efficacy and relevance in this cancer type (Murase et al., 2021; Cancer Science).
7. Advanced Solid Tumors
- Studies on the combination of Ispinesib with other agents, like docetaxel, in advanced solid tumors have explored the maximum tolerated doses, safety, and efficacy. These studies provide insights into the potential of Ispinesib in combination therapies for various solid tumors (Blagden et al., 2008; British Journal of Cancer).
Mechanism of Action
properties
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2.CH4O3S/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22;1-5(2,3)4/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3;1H3,(H,2,3,4)/t27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKSDPIHUJSKRA-HZPIKELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199455 | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ispinesib mesylate | |
CAS RN |
514820-03-2 | |
| Record name | Ispinesib mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514820-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispinesib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514820032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZMD4UH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
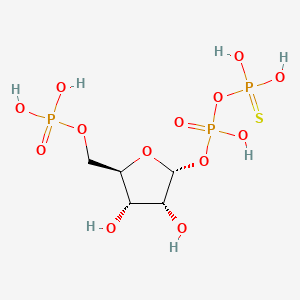
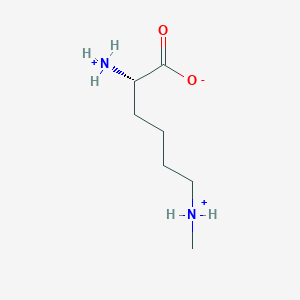
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)


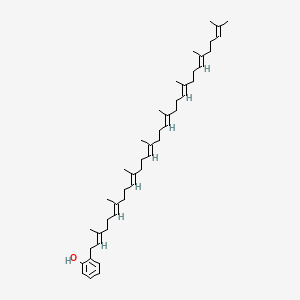
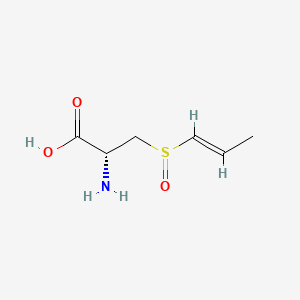
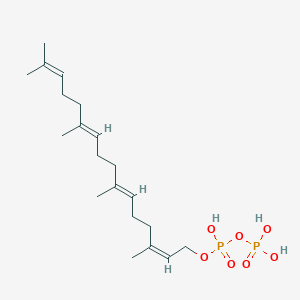
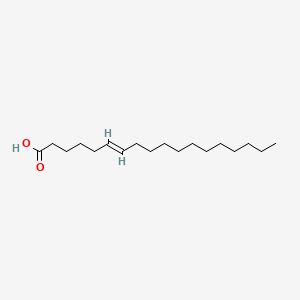
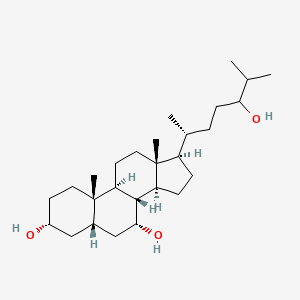
![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)